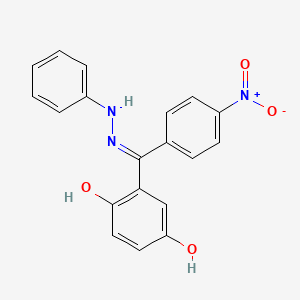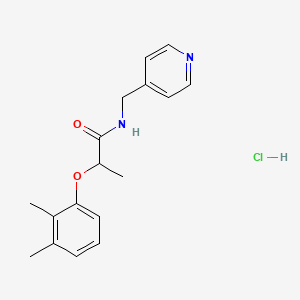![molecular formula C27H36N4O2 B6062734 3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as BPN14770 and has been studied extensively for its therapeutic potential in treating cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease.
Mécanisme D'action
BPN14770 works by targeting an enzyme called phosphodiesterase-4D (PDE4D), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn enhances the activity of certain neurotransmitters involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that BPN14770 has a number of biochemical and physiological effects in the brain. These include increasing the levels of certain neurotransmitters involved in learning and memory, reducing inflammation and oxidative stress, and promoting the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN14770 is its high specificity for PDE4D, which reduces the risk of side effects associated with non-specific inhibition of other enzymes. However, one limitation of BPN14770 is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are numerous future directions for research on BPN14770. One area of interest is in developing more potent and selective inhibitors of PDE4D based on the structure of BPN14770. Another potential future direction is in investigating the potential therapeutic applications of BPN14770 in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to better understand the long-term effects of BPN14770 on cognitive function and memory.
Méthodes De Synthèse
The synthesis of BPN14770 involves the reaction of 1,4'-bipiperidin-1'-yl)-2-oxoacetic acid with 1-naphthylmethylamine and piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
BPN14770 has been the subject of numerous scientific studies aimed at investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-16-11-23(12-17-30)29-14-4-1-5-15-29)19-25-27(33)28-13-18-31(25)20-22-9-6-8-21-7-2-3-10-24(21)22/h2-3,6-10,23,25H,1,4-5,11-20H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZGLOPJKZHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CC3C(=O)NCCN3CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)
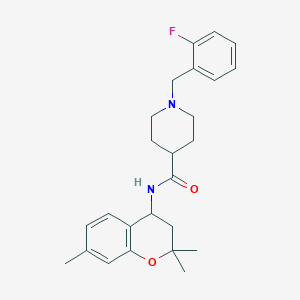
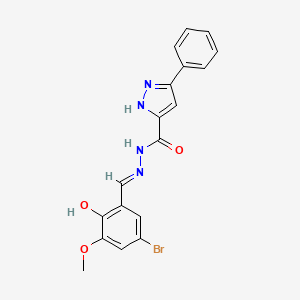
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)

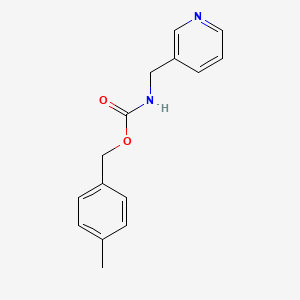
![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
